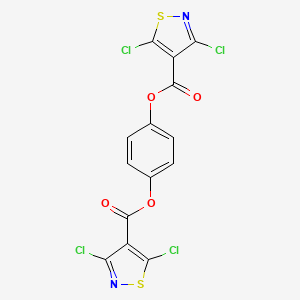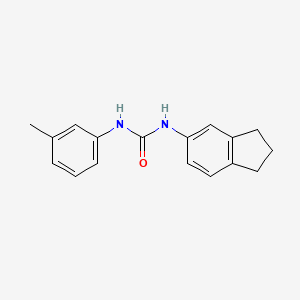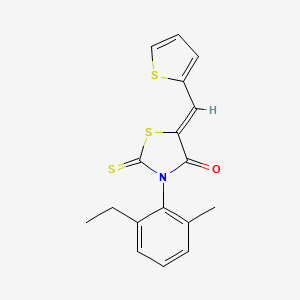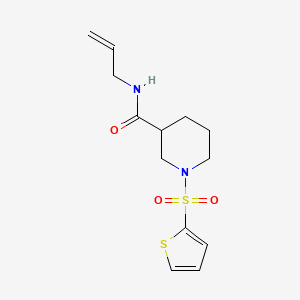
1,4-phenylene bis(3,5-dichloroisothiazole-4-carboxylate)
Descripción general
Descripción
1,4-phenylene bis(3,5-dichloroisothiazole-4-carboxylate), commonly known as PDI, is a versatile chemical compound that has gained significant attention in the field of materials science and biomedical research. PDI is a rigid, planar molecule that exhibits excellent electron-accepting properties, making it an essential component in various organic optoelectronic devices, including solar cells, light-emitting diodes, and field-effect transistors. Additionally, PDI has shown promising results in biological applications, such as imaging and drug delivery.
Mecanismo De Acción
The mechanism of action of PDI in materials science and biomedical research varies depending on the application. In materials science, PDI acts as an electron-accepting material, improving the efficiency of organic optoelectronic devices. In biomedical research, PDI acts as a fluorescent probe for imaging applications and a carrier for therapeutics in drug delivery applications.
Biochemical and Physiological Effects:
PDI has shown minimal toxicity in vitro and in vivo, making it an ideal candidate for biomedical applications. However, further studies are required to determine the long-term effects of PDI exposure on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PDI in lab experiments is its versatility. PDI can be easily modified to suit various applications, making it a valuable tool in materials science and biomedical research. Additionally, PDI exhibits excellent photo and thermal stability, making it an ideal candidate for optoelectronic devices. However, one of the limitations of using PDI in lab experiments is its cost. PDI is a relatively expensive compound, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for PDI research. In materials science, researchers are exploring the use of PDI in the fabrication of organic field-effect transistors, where it acts as an electron-transporting material. Additionally, researchers are investigating the use of PDI in the fabrication of perovskite solar cells, where it acts as a hole-transporting material.
In biomedical research, researchers are exploring the use of PDI in cancer therapy. PDI has shown promising results in photodynamic therapy, where it acts as a photosensitizer, leading to the destruction of cancer cells. Additionally, researchers are investigating the use of PDI in the treatment of bacterial infections, where it acts as an antibacterial agent.
Conclusion:
In conclusion, PDI is a versatile compound that has gained significant attention in the field of materials science and biomedical research. PDI exhibits excellent electron-accepting properties, making it an essential component in various organic optoelectronic devices. Additionally, PDI has shown promising results in imaging and drug delivery applications. Further research is required to fully understand the potential of PDI in various applications.
Aplicaciones Científicas De Investigación
PDI has been extensively studied for its applications in materials science and biomedical research. In the field of materials science, PDI has been used as an electron-accepting material in organic solar cells, where it acts as a bridge between the electron donor and acceptor materials, improving the efficiency of the device. PDI has also been used in the fabrication of organic light-emitting diodes, where it acts as an electron-transporting layer, leading to improved device performance.
In biomedical research, PDI has been used as a fluorescent probe for imaging applications. PDI has shown excellent photostability and high quantum yield, making it an ideal candidate for imaging applications. Additionally, PDI has been used in drug delivery applications, where it acts as a carrier for therapeutics, improving their solubility and bioavailability.
Propiedades
IUPAC Name |
[4-(3,5-dichloro-1,2-thiazole-4-carbonyl)oxyphenyl] 3,5-dichloro-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4N2O4S2/c15-9-7(11(17)25-19-9)13(21)23-5-1-2-6(4-3-5)24-14(22)8-10(16)20-26-12(8)18/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCACWZQLOADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(SN=C2Cl)Cl)OC(=O)C3=C(SN=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methoxy-5-methylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4835076.png)

![2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B4835089.png)
![N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4835112.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4835119.png)
![ethyl 4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B4835139.png)
![butyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B4835145.png)
![7-cycloheptyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4835158.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4835164.png)
![1-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4835171.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-propylglycinamide](/img/structure/B4835193.png)
![N,1-dimethyl-4-[(2-naphthylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4835200.png)
